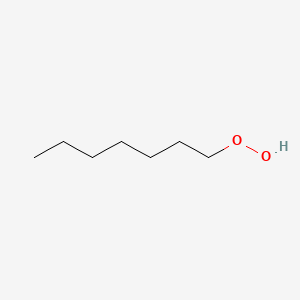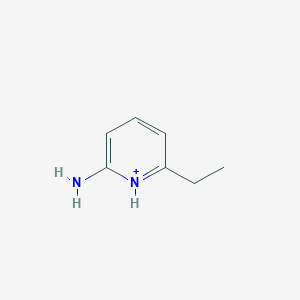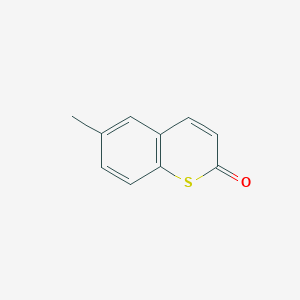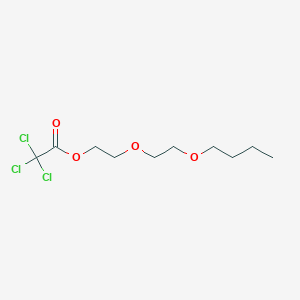
2-(2-Butoxyethoxy)ethyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxyethoxy)ethyl trichloroacetate is an organic compound with the molecular formula C₁₀H₁₇Cl₃O₄. It is a derivative of trichloroacetic acid and is known for its applications in various chemical processes and industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Butoxyethoxy)ethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-(2-butoxyethoxy)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Butoxyethoxy)ethyl trichloroacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-(2-butoxyethoxy)ethanol.
Substitution: Various substituted trichloroacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxyethoxy)ethyl trichloroacetate has several applications in scientific research:
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving ester bonds.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Butoxyethoxy)ethyl trichloroacetate involves its interaction with molecular targets through its ester and trichloroacetate groups. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid and 2-(2-butoxyethoxy)ethanol. The trichloroacetate group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Butoxyethoxy)ethyl acetate: Similar in structure but contains an acetate group instead of a trichloroacetate group.
2-(2-Butoxyethoxy)ethanol: The parent alcohol used in the synthesis of 2-(2-Butoxyethoxy)ethyl trichloroacetate.
Uniqueness
This compound is unique due to its trichloroacetate group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
2564-32-1 |
|---|---|
Molekularformel |
C10H17Cl3O4 |
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H17Cl3O4/c1-2-3-4-15-5-6-16-7-8-17-9(14)10(11,12)13/h2-8H2,1H3 |
InChI-Schlüssel |
AZPYYJUMRUGYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


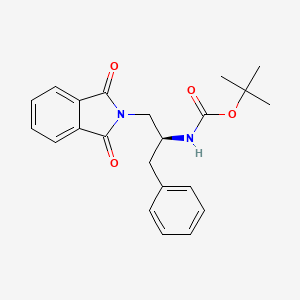

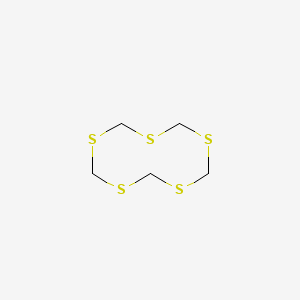

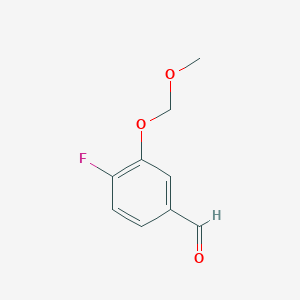


![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
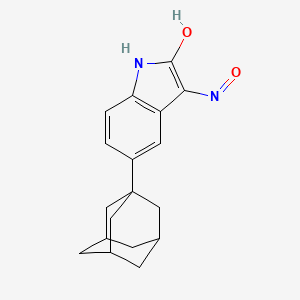
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
